

# Technical Guide: (R)-Methyl Piperazine-2-carboxylate Dihydrochloride (CAS 637027-25-9)

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## Compound of Interest

Compound Name: *Methyl Piperazine-2-carboxylate  
Dihydrochloride*

Cat. No.: *B038036*

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This in-depth technical guide provides comprehensive data and experimental insights into (R)-**Methyl Piperazine-2-carboxylate Dihydrochloride**, a key building block in medicinal chemistry.

## Chemical Identity and Properties

(R)-**Methyl Piperazine-2-carboxylate Dihydrochloride** is a heterocyclic organic compound from the piperazine family.<sup>[1]</sup> The presence of a methyl ester group and its dihydrochloride salt form enhances its solubility in water and stability, making it a versatile reagent in pharmaceutical synthesis.<sup>[1][2]</sup> It is primarily utilized as a precursor for the synthesis of more complex, biologically active molecules.<sup>[1]</sup> Piperazine derivatives have been incorporated into a wide range of pharmaceuticals, including those with antidepressant, antipsychotic, antihistamine, antifungal, and antibiotic activities.<sup>[1]</sup>

Table 1: Physicochemical and Spectroscopic Data

Property	Value	Source(s)
CAS Number	637027-25-9	[1]
Molecular Formula	C <sub>6</sub> H <sub>14</sub> Cl <sub>2</sub> N <sub>2</sub> O <sub>2</sub>	[2][3]
Molecular Weight	217.1 g/mol	[2]
IUPAC Name	methyl (2R)-piperazine-2-carboxylate;dihydrochloride	[1]
Synonyms	(R)-PIPERAZINE-2-CARBOXYLIC ACID METHYL ESTER DIHYDROCHLORIDE, (R)-Methyl piperazine-2-carboxylate dihydrochloride	[2]
Boiling Point	297.8°C at 760 mmHg	[2]
Flash Point	133.9°C	[2]
Storage Temperature	2-8°C, under inert atmosphere	[3]
Purity	≥98%	[3]
Appearance	White to off-white solid	N/A
Solubility	Soluble in water	[1][2]
Hygroscopicity	Hygroscopic	[2]

Note: Some sources report a molecular weight of 180.63 g/mol for the free base (C<sub>6</sub>H<sub>12</sub>N<sub>2</sub>O<sub>2</sub>) [1]. The molecular weight of 217.1 g/mol corresponds to the dihydrochloride salt.

## Synthesis and Reactivity

The synthesis of (R)-**Methyl Piperazine-2-carboxylate Dihydrochloride** typically involves the cyclization of 1,2-diamine derivatives. One common method includes the reaction of a protected diamine with a suitable cyclizing agent, followed by deprotection.[1] Industrial production may involve methods like the Ugi reaction or ring-opening of aziridines.[1]

As a difunctional molecule, it can undergo a variety of chemical transformations:

- **N-Alkylation:** The secondary amines of the piperazine ring can be alkylated to introduce various substituents.
- **N-Arylation:** The piperazine nitrogens can participate in cross-coupling reactions to form N-aryl bonds.
- **Amide Bond Formation:** The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides. Alternatively, the ester can be directly converted to an amide via aminolysis.
- **Reduction:** The ester group can be reduced to an alcohol.
- **Oxidation:** The piperazine nitrogens can be oxidized to N-oxides.<sup>[1]</sup>

## Experimental Protocols

While specific, detailed protocols for the synthesis and reactions of CAS 637027-25-9 are not readily available in the literature, the following representative procedures are based on established methods for similar piperazine derivatives.

## Representative Synthesis of a Piperazine Carboxylate Derivative

This protocol is adapted from a general method for the synthesis of piperazine derivatives.

Materials:

- (S,S)-N,N'-bis(nosyl)diamine
- Diphenylvinylsulfonium triflate
- 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
- Methanol
- Deprotection agent (e.g., thiophenol and potassium carbonate)
- Hydrochloric acid (in a suitable solvent like ether or dioxane)

- Appropriate organic solvents for extraction and purification (e.g., dichloromethane, ethyl acetate)

Procedure:

- Dissolve the (S,S)-N,N'-bis(nosyl)diamine in a suitable solvent such as methanol.
- Add DBU to the solution.
- Slowly add a solution of diphenylvinylsulfonium triflate to the reaction mixture.
- Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).
- Remove the solvent under reduced pressure.
- Purify the resulting protected piperazine derivative using column chromatography.
- Dissolve the purified product in a suitable solvent and add the deprotection agents (e.g., thiophenol and potassium carbonate).
- Stir the mixture until the nosyl groups are removed.
- After workup and purification, dissolve the free piperazine ester in a suitable solvent.
- Add a solution of hydrochloric acid to precipitate the dihydrochloride salt.
- Filter and dry the solid to obtain the final product.

## Representative N-Alkylation Protocol

Materials:

- **(R)-Methyl Piperazine-2-carboxylate Dihydrochloride**
- Alkyl halide (e.g., benzyl bromide)
- Base (e.g., potassium carbonate or triethylamine)
- Solvent (e.g., acetonitrile or DMF)

## Procedure:

- To a solution of (R)-**Methyl Piperazine-2-carboxylate Dihydrochloride** (1 equivalent) in the chosen solvent, add the base (2.2 equivalents).
- Stir the mixture at room temperature for 15-30 minutes.
- Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture.
- Stir the reaction at room temperature or heat as necessary until the starting material is consumed (monitor by TLC or LC-MS).
- Upon completion, filter off any inorganic salts.
- Remove the solvent under reduced pressure.
- Purify the crude product by column chromatography.

## Representative Amide Coupling Protocol (after hydrolysis of the ester)

## Materials:

- (R)-Piperazine-2-carboxylic acid dihydrochloride (obtained by hydrolysis of the methyl ester)
- Amine of choice
- Coupling agent (e.g., HATU, HOBt/EDC)
- Base (e.g., DIPEA)
- Solvent (e.g., DMF or DCM)

## Procedure:

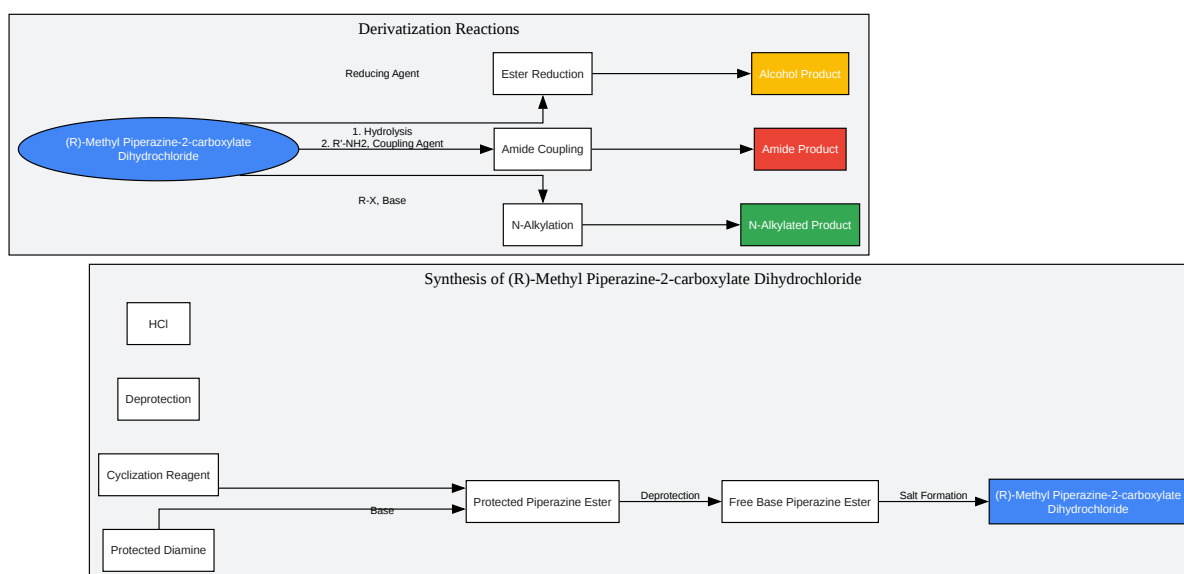
- Dissolve (R)-Piperazine-2-carboxylic acid dihydrochloride (1 equivalent) and the amine (1.1 equivalents) in the chosen solvent.

- Add the base (3 equivalents) to the mixture.
- Add the coupling agent (1.2 equivalents).
- Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).
- Work up the reaction by adding water and extracting with an organic solvent.
- Wash the organic layer with brine, dry over anhydrous sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography.

## Visualizations

### Synthetic Workflow

The following diagram illustrates a general synthetic workflow starting from the synthesis of the piperazine core to its derivatization.



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Caption: General synthetic workflow for the preparation and derivatization of (R)-**Methyl Piperazine-2-carboxylate Dihydrochloride**.

## Safety Information

(R)-**Methyl Piperazine-2-carboxylate Dihydrochloride** is a chemical intermediate and should be handled with care in a laboratory setting by trained professionals. While a specific, comprehensive safety data sheet (SDS) is not publicly available, the following information is based on data for similar piperazine derivatives.

- Hazard Statements: May be corrosive.[\[2\]](#) May cause skin and eye irritation.
- Precautionary Statements:
  - Wear protective gloves, protective clothing, eye protection, and face protection.
  - Wash skin thoroughly after handling.
  - Avoid breathing dust/fume/gas/mist/vapors/spray.
  - Use only in a well-ventilated area.
- First Aid:
  - If on skin: Wash with plenty of soap and water.
  - If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
  - If inhaled: Remove person to fresh air and keep comfortable for breathing.
  - If swallowed: Rinse mouth. Do NOT induce vomiting.
- Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up. Recommended storage is at 2-8°C under an inert atmosphere.[\[3\]](#)
- Disposal: Dispose of contents/container in accordance with local/regional/national/international regulations.

Disclaimer: This guide is for informational purposes only and is intended for use by qualified professionals. All laboratory work should be conducted with appropriate safety precautions and in accordance with all applicable regulations.



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## References

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